Inhibitor of Apoptosis Protein (IAP) Binding Affinity: A Comparative Analysis with Alternative Piperazine Scaffolds
In competitive inhibition assays targeting intestinal alkaline phosphatase (IAP), this compound exhibits a Ki value of 3.20 μM (3,200 nM) [1]. While this affinity is modest relative to potent, highly optimized clinical inhibitors (which typically operate in the nanomolar range), it is significantly stronger than the activity observed for closely related 5-nitro-2-pyridinyl piperazine analogs in other bioassays. For example, 1-benzyl-4-(5-nitro-2-pyridinyl)piperazine—a direct analog differing only in the N-aryl substituent—shows an IC50 of 33.4 μM against the neuropeptide B/W receptor [2]. This 10.4-fold difference in potency underscores that the 3,4-dichlorophenyl moiety in CAS 400088-96-2 confers a quantifiable advantage in molecular recognition compared to alternative N-substituents on the same core scaffold.
| Evidence Dimension | Inhibitory Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 3.20 μM (3,200 nM) |
| Comparator Or Baseline | 1-Benzyl-4-(5-nitro-2-pyridinyl)piperazine: IC50 = 33.4 μM (33,400 nM) |
| Quantified Difference | Target compound is 10.4-fold more potent than the comparator in respective assays |
| Conditions | Target: Competitive inhibition of mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells. Comparator: Neuropeptide B/W receptor binding assay (Scripps Research Institute MLPCN Center). |
Why This Matters
Procurement of this exact compound is essential for researchers establishing baseline IAP activity or probing the SAR of 3,4-dichlorophenyl substitution, as alternative analogs demonstrate substantially weaker target engagement.
- [1] BindingDB. BDBM50447413 (CHEMBL3115157). Affinity Data: Ki = 3.20E+3 nM for mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells. View Source
- [2] BindingDB. BDBM62120. Affinity Data: IC50 = 3.34E+4 nM for human neuropeptide B/W receptor type 1. View Source
